2-Bromo-6-chlorohexanoyl chloride
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Overview
Description
2-Bromo-6-chlorohexanoyl chloride is an organic compound with the molecular formula C6H9BrCl2O. It is a derivative of hexanoyl chloride, where the hydrogen atoms at positions 2 and 6 are substituted with bromine and chlorine atoms, respectively. This compound is used as a reactant in the preparation of various chemical intermediates and has applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorohexanoyl chloride typically involves the halogenation of hexanoyl chloride. One common method is the reaction of hexanoyl chloride with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, and a catalyst, such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorohexanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form 2-bromo-6-chlorohexanol.
Oxidation Reactions: Oxidation can lead to the formation of 2-bromo-6-chlorohexanoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Oxidation: Reagents such as potassium permanganate in aqueous medium.
Major Products
Substitution: Amides, esters, or other substituted derivatives.
Reduction: 2-Bromo-6-chlorohexanol.
Oxidation: 2-Bromo-6-chlorohexanoic acid.
Scientific Research Applications
2-Bromo-6-chlorohexanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the preparation of intermediates for drug development.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorohexanoyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing bromine and chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .
Comparison with Similar Compounds
Similar Compounds
2-Bromohexanoyl chloride: Lacks the chlorine atom at position 6.
6-Chlorohexanoyl chloride: Lacks the bromine atom at position 2.
2-Chlorohexanoyl chloride: Lacks the bromine atom at position 6.
Uniqueness
2-Bromo-6-chlorohexanoyl chloride is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and allows for diverse chemical transformations. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-chlorohexanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrCl2O/c7-5(6(9)10)3-1-2-4-8/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXUDUZCKDYFPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(C(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571094 |
Source
|
Record name | 2-Bromo-6-chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41339-26-8 |
Source
|
Record name | 2-Bromo-6-chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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